molecular formula C9H6OS2 B103561 3H-1,2-Dithiol-3-one, 5-phenyl- CAS No. 827-42-9

3H-1,2-Dithiol-3-one, 5-phenyl-

Numéro de catalogue B103561
Numéro CAS: 827-42-9
Poids moléculaire: 194.3 g/mol
Clé InChI: ZCDDSVYFACNQAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PRN1008, also known as rilzabrutinib, is a novel, reversible covalent inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a cytoplasmic signaling molecule that plays a crucial role in the activation and development of B cells, which are essential components of the immune system. PRN1008 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and immune thrombocytopenia, by inhibiting Bruton’s tyrosine kinase and thereby modulating the immune response .

Méthodes De Préparation

The synthesis of PRN1008 involves several key steps, including the formation of a covalent bond with a cysteine residue in Bruton’s tyrosine kinase. The synthetic route typically involves the use of electrophilic warheads that can form reversible covalent bonds with the target protein. The reaction conditions often include the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the formation of the covalent bond .

Industrial production methods for PRN1008 involve large-scale synthesis using similar reaction conditions as those used in laboratory-scale synthesis. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the identity and purity of PRN1008 .

Analyse Des Réactions Chimiques

PRN1008 undergoes several types of chemical reactions, including:

    Oxidation: PRN1008 can be oxidized to form various oxidation products. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.

    Reduction: PRN1008 can be reduced to form reduced products. Common reagents used in these reactions include sodium borohydride and other reducing agents.

    Substitution: PRN1008 can undergo substitution reactions, where one functional group is replaced by another. .

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of PRN1008 can lead to the formation of sulfoxides and sulfones, while reduction can lead to the formation of reduced thiol derivatives .

Applications De Recherche Scientifique

PRN1008 has a wide range of scientific research applications, including:

    Chemistry: PRN1008 is used as a tool compound to study the role of Bruton’s tyrosine kinase in various biochemical pathways. .

    Biology: PRN1008 is used to study the role of Bruton’s tyrosine kinase in the immune system and its involvement in autoimmune diseases. .

    Medicine: PRN1008 is being investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and immune thrombocytopenia. .

    Industry: PRN1008 is used in the pharmaceutical industry for the development of new drugs targeting Bruton’s tyrosine kinase. .

Mécanisme D'action

PRN1008 exerts its effects by forming a reversible covalent bond with a cysteine residue in Bruton’s tyrosine kinase. This covalent bond inhibits the activity of Bruton’s tyrosine kinase, thereby preventing the activation and development of B cells. The inhibition of Bruton’s tyrosine kinase leads to a reduction in the production of autoantibodies and a decrease in the immune response, which is beneficial in the treatment of autoimmune diseases .

Comparaison Avec Des Composés Similaires

PRN1008 is unique among Bruton’s tyrosine kinase inhibitors due to its reversible covalent binding mechanism. Other similar compounds include:

PRN1008’s reversible covalent binding mechanism allows for prolonged target occupancy and sustained inhibition of Bruton’s tyrosine kinase, which may result in improved efficacy and safety profiles compared to irreversible covalent inhibitors .

Propriétés

Numéro CAS

827-42-9

Formule moléculaire

C9H6OS2

Poids moléculaire

194.3 g/mol

Nom IUPAC

5-phenyldithiol-3-one

InChI

InChI=1S/C9H6OS2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H

Clé InChI

ZCDDSVYFACNQAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)SS2

SMILES canonique

C1=CC=C(C=C1)C2=CC(=O)SS2

Autres numéros CAS

827-42-9

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.